
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid
説明
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound that is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . It is slightly soluble in water .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular formula of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid is C6H3F3N2O2 . Its molecular weight is 192.10 g/mol .
Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid has a molecular weight of 192.10 g/mol . It is slightly soluble in water .
科学的研究の応用
Pharmaceutical Applications
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid can be used as an intermediate in the synthesis of various pharmaceutical compounds . For instance, it can be used in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are particularly important in the treatment of Alzheimer’s disease.
Antifungal Applications
Compounds containing the trifluoromethyl group, such as 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid, have been found to exhibit antifungal activities . They have been tested against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
Use in Fluorine-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . It is known to enhance the pharmacological properties of these drugs. Therefore, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid could potentially be used in the synthesis of new fluorine-containing drugs .
Use in Agrochemicals
Given the antifungal properties of trifluoromethyl-containing compounds , 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid could potentially be used in the development of new agrochemicals to protect crops from fungal diseases.
Use in Electronics
Organofluorine chemistry, which includes compounds like 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid, has applications in the field of electronics . The unique properties of fluorine can be used to enhance the performance of electronic devices.
Use in Catalysis
Organofluorine compounds are also known to be used in catalysis . Therefore, 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid could potentially be used as a catalyst in certain chemical reactions.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used in the synthesis of β-secretase (bace) inhibitors , suggesting potential targets within the amyloid precursor protein (APP) processing pathway.
Biochemical Pathways
The biochemical pathways affected by 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid are likely related to APP processing, given its potential role as a BACE inhibitor . By inhibiting BACE, it could prevent the formation of β-amyloid plaques, thereby affecting the pathogenesis of diseases like Alzheimer’s.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid . .
特性
IUPAC Name |
5-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-4(5(12)13)11-2-3/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTVPKVFQQWGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695385 | |
| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
CAS RN |
944905-44-6 | |
| Record name | 5-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
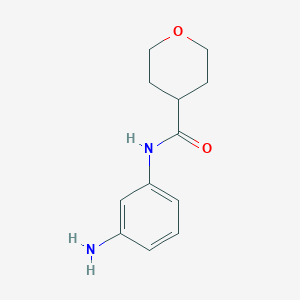

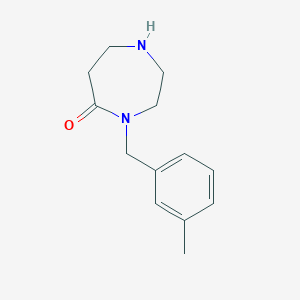
![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
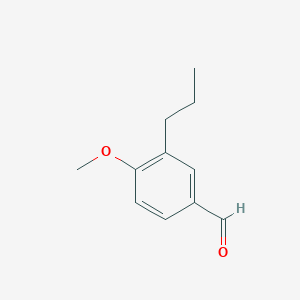
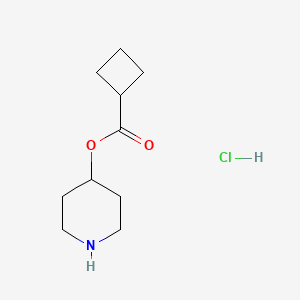
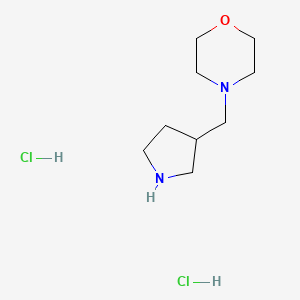
![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)
![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)
![4-[2-(3-Piperidinyl)ethyl]morpholine](/img/structure/B1394802.png)